2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazinone core, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyrazolo[1,5-d][1,2,4]triazinone core. The final step involves the introduction of the trifluoromethylphenyl group through a coupling reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biological assays.
Industry: The compound can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-d][1,2,4]triazinone derivatives and naphthalene-based molecules. Examples include:
- 2-(1-naphthyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl derivatives
- N-(2-bromobenzyl)-2-(1-naphthyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl derivatives
Uniqueness
The uniqueness of 2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential interactions with biological targets.
Properties
Molecular Formula |
C24H16F3N5O2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H16F3N5O2/c25-24(26,27)18-10-3-4-11-19(18)29-22(33)13-31-23(34)21-12-20(30-32(21)14-28-31)17-9-5-7-15-6-1-2-8-16(15)17/h1-12,14H,13H2,(H,29,33) |
InChI Key |
ULCIAIAMMMTXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN4C=NN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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